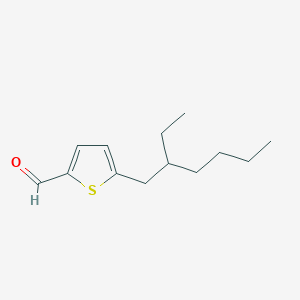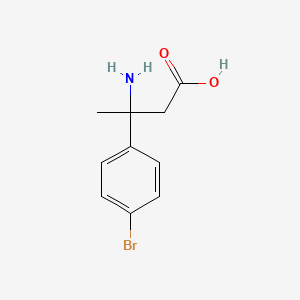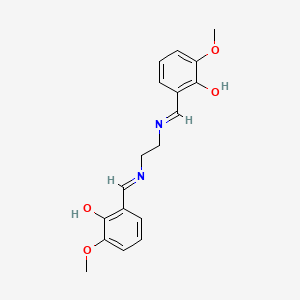
5-(2-Ethylhexyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Ethylhexyl)thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylhexyl group attached to the thiophene ring, along with an aldehyde functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-(2-ethylhexyl)thiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-(2-ethylhexyl)thiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Ethylhexyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products
Oxidation: 5-(2-Ethylhexyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Ethylhexyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(2-Ethylhexyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: The compound is used in the synthesis of conjugated polymers and small molecules for organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antibacterial and anticancer agents.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. In medicinal chemistry, the aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Similar structure but with a bromine atom at the fourth position.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups at the second and fifth positions.
2-Thiophenecarboxaldehyde: Lacks the ethylhexyl group, with only an aldehyde group at the second position.
Uniqueness
5-(2-Ethylhexyl)thiophene-2-carbaldehyde is unique due to the presence of the ethylhexyl group, which can influence the compound’s solubility, electronic properties, and reactivity. This makes it particularly useful in applications requiring specific solubility and electronic characteristics .
Propriétés
Formule moléculaire |
C13H20OS |
|---|---|
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
5-(2-ethylhexyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H20OS/c1-3-5-6-11(4-2)9-12-7-8-13(10-14)15-12/h7-8,10-11H,3-6,9H2,1-2H3 |
Clé InChI |
LATRVZULALXVCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC=C(S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)



![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)



![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)

